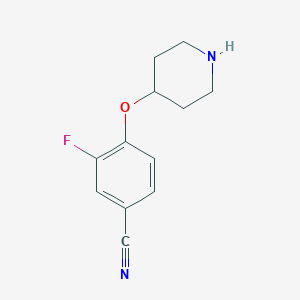

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-piperidin-4-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMFRKLBAOBENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Nomenclature Within Benzonitrile and Piperidine Derivatives

3-Fluoro-4-(piperidin-4-yloxy)benzonitrile is a synthetic organic compound that can be systematically classified based on its constituent functional groups. Its chemical structure is characterized by a central benzonitrile (B105546) core, which is a benzene (B151609) ring substituted with a nitrile (-C≡N) group. This core is further functionalized with a fluorine atom and a piperidin-4-yloxy group.

The nomenclature, this compound, precisely describes the arrangement of these substituents on the benzene ring. The nitrile group defines the parent name "benzonitrile." The fluorine atom is located at the third position (meta to the nitrile group), and the piperidin-4-yloxy group is at the fourth position (para to the nitrile group). The "yloxy" suffix indicates an ether linkage between the piperidine (B6355638) ring and the benzonitrile core, with the connection point being the fourth position of the piperidine ring.

The piperidine component is a six-membered heterocyclic amine, which is a saturated ring containing five carbon atoms and one nitrogen atom. nih.govijnrd.org This moiety is a ubiquitous feature in a vast number of pharmaceuticals and bioactive molecules. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃FN₂O |

| Molecular Weight | 220.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1799968-81-2 |

This data is compiled from publicly available chemical databases.

Broad Significance of Piperidine Containing Scaffolds in Drug Discovery Research

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov Its prevalence stems from a combination of favorable properties that make it an attractive component for drug design.

The three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which can be crucial for optimal interaction with biological targets. mdpi.com Furthermore, the nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH, which can enhance water solubility and facilitate the formation of salt forms with improved pharmaceutical properties. This nitrogen atom also provides a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

The incorporation of piperidine scaffolds into drug candidates can influence a range of pharmacological parameters. These include improvements in potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Piperidine derivatives have been successfully developed into drugs for a wide array of therapeutic areas, including:

Central Nervous System (CNS) Disorders: The piperidine moiety is a key feature in many antipsychotics, antidepressants, and analgesics. researchgate.net

Oncology: A number of anticancer agents incorporate the piperidine ring in their structure. nih.gov

Infectious Diseases: Piperidine derivatives have shown promise as antibacterial, antifungal, and antiviral agents. ijnrd.org

Metabolic Disorders: The scaffold is also present in drugs developed for conditions like diabetes. ijnrd.org

The versatility of the piperidine scaffold ensures its continued importance in the quest for new and improved therapeutics.

Overview of Research Trajectories for 3 Fluoro 4 Piperidin 4 Yloxy Benzonitrile and Analogues

Strategic Approaches to the Synthesis of the this compound Core Structure

The construction of the this compound core predominantly relies on the formation of the ether linkage between a fluorinated benzonitrile and a piperidine moiety. Several strategic approaches have been developed to achieve this efficiently.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of this compound. This reaction typically involves the displacement of a fluoride (B91410) ion from an activated aromatic ring by the oxygen nucleophile of 4-hydroxypiperidine (B117109). The Williamson ether synthesis, a classic method for forming ethers, provides the fundamental principles for this transformation. wikipedia.orgmasterorganicchemistry.com

The reaction generally proceeds by reacting an activated fluoroaromatic compound with an alkoxide. masterorganicchemistry.com In the context of this compound synthesis, 3,4-difluorobenzonitrile (B1296988) is a common starting material. The fluorine atom at the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the nitrile group and the adjacent fluorine atom.

A representative SNAr reaction involves the treatment of 3,4-difluorobenzonitrile with 4-hydroxypiperidine in the presence of a base. The base deprotonates the hydroxyl group of 4-hydroxypiperidine to form a more potent nucleophile, the corresponding alkoxide, which then attacks the electron-deficient carbon at the 4-position of the benzonitrile ring, displacing the fluoride ion.

A similar reaction has been reported for the synthesis of 4-(4-cyano-2-fluoro-phenoxy)-phenol, where 3,4-difluorobenzonitrile was reacted with hydroquinone (B1673460) in the presence of sodium hydroxide (B78521) in DMSO. nih.gov This reaction proceeds with high yield, demonstrating the feasibility of this approach.

Table 1: Examples of SNAr Reactions for Ether Linkage Formation

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3,4-Difluorobenzonitrile | Hydroquinone | NaOH | DMSO | 80 | 86 | nih.gov |

This table is interactive. You can sort and filter the data.

While SNAr is the most direct and widely used method, condensation reactions can also be envisioned for the construction of the benzonitrile-piperidine adduct, although less commonly reported in the literature for this specific compound. Conceptually, a condensation reaction would involve the formation of the ether linkage with the elimination of a small molecule like water. For instance, a Mitsunobu reaction could potentially be employed, reacting 3-fluoro-4-hydroxybenzonitrile (B1304121) with 4-hydroxypiperidine in the presence of a phosphine (B1218219) and an azodicarboxylate. However, the SNAr approach is generally more efficient and atom-economical for this particular target molecule. The synthesis of the precursor 3-fluoro-4-hydroxybenzonitrile has been documented. biosynth.com

In some instances, the desired fluorinated benzonitrile precursor may not be readily available. In such cases, multi-step synthetic pathways are employed to construct the necessary starting materials. These pathways often involve the introduction of the fluorine and nitrile functionalities onto a benzene (B151609) ring through a series of chemical transformations.

For example, a multi-step synthesis of 3-fluoro-4-trifluoromethylbenzonitrile has been described, starting from ortho-fluoro benzotrifluoride. google.com This process involves nitration, reduction of the nitro group to an amine, bromination, a diazotization-dediazoniation sequence to remove the amine, and finally, a substitution reaction to introduce the nitrile group. google.com A similar strategic approach could be adapted for the synthesis of 3-fluoro-4-substituted benzonitriles that can then be converted to the 4-hydroxy derivative needed for the final SNAr reaction.

Another relevant example is the synthesis of 3-fluoro-4-methylbenzonitrile (B68015) from methyl 2-(4-cyano-2-fluorophenyl)acetate. chemicalbook.com This demonstrates the construction of a substituted fluorobenzonitrile that could potentially be a precursor in a longer synthetic route to this compound.

Table 2: Example of a Multi-Step Synthesis of a Fluorinated Benzonitrile Precursor

| Starting Material | Key Transformations | Product | Reference |

| ortho-Fluoro benzotrifluoride | Nitration, reduction, bromination, diazotization, cyanation | 3-Fluoro-4-trifluoromethylbenzonitrile | google.com |

This table is interactive. You can sort and filter the data.

Functional Group Manipulations and Derivatizations of this compound

Once the core structure of this compound is assembled, its functional groups, namely the nitrile moiety and the piperidine ring nitrogen, can be further modified to generate a diverse range of derivatives.

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. One common reaction is its hydration to the corresponding amide. This can be achieved under either acidic or basic conditions, or more recently, through metal-catalyzed hydration reactions that proceed under mild conditions. rug.nl For instance, ruthenium catalysts have been shown to effectively hydrate (B1144303) a wide range of nitriles to amides. rug.nl

The nitrile group can also participate in cycloaddition reactions. For example, (3+2)-cycloadditions with nitrile imines can yield five-membered heterocyclic rings. mdpi.com This reaction has been demonstrated with fluorinated nitrile imines, suggesting that the nitrile group of this compound could potentially undergo similar transformations.

The secondary amine of the piperidine ring is a key site for functionalization, allowing for the introduction of a wide array of substituents. Common modifications include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides or by reductive amination. This allows for the introduction of diverse alkyl and substituted alkyl groups.

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or anhydrides provides the corresponding amides. This is a common strategy to introduce a variety of functional groups and to modulate the basicity of the nitrogen atom.

Reductive Amination: The piperidine nitrogen can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. This is a powerful method for creating complex molecular architectures.

While specific examples of these modifications on this compound itself are not extensively detailed in the provided search results, the chemical literature is replete with examples of these standard transformations on similar piperidine-containing molecules. For instance, related structures such as 3-fluoro-4-(((6-(piperidin-4-yl)pyridin-2-yl)oxy)methyl)benzonitrile highlight the piperidine moiety as a point of attachment within larger molecular frameworks, implying its reactivity towards further functionalization. bldpharm.combldpharm.com

Table 3: Potential Modifications of the Piperidine Ring Nitrogen

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | Alkyl halide, base | N-Alkyl-3-fluoro-4-(piperidin-4-yloxy)benzonitrile |

| N-Acylation | Acyl chloride, base | N-Acyl-3-fluoro-4-(piperidin-4-yloxy)benzonitrile |

| Reductive Amination | Aldehyde/Ketone, reducing agent | N-Substituted-3-fluoro-4-(piperidin-4-yloxy)benzonitrile |

This table is interactive. You can sort and filter the data.

Aromatic Ring Substitutions and Transformations on the Fluorobenzonitrile System

The fluorobenzonitrile moiety of this compound is a versatile scaffold amenable to various chemical transformations. The electron-withdrawing nature of the nitrile group, combined with the activating effect of the fluorine atom, makes the aromatic ring susceptible to specific substitution reactions.

One of the primary transformations involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom. Polyfluorinated benzonitriles, such as pentafluorobenzonitrile, readily react with nucleophiles to displace the fluorine atom at the 4-position. This indicates that the fluorine atom in this compound could potentially be displaced by various nucleophiles under suitable conditions, although the existing large piperidin-4-yloxy group might sterically hinder this process. Reactions with nucleophiles like ammonia, aniline, and various ions (methoxide, hydroxide, azide) have been demonstrated on related polyfluoroarenes. researchgate.net

Transformations can also target other positions on the aromatic ring or the nitrile group itself. For instance, nitration of an aromatic ring containing a fluorine atom is a common reaction, typically using a mixture of sulfuric acid and nitric acid. This could introduce a nitro group onto the benzonitrile ring, leading to intermediates like 4-fluoro-3-nitrobenzonitrile. Subsequent reduction of the nitro group can yield an amino group, providing a handle for further functionalization. The nitrile group can also undergo transformations. For example, in the synthesis of 3-fluoro-4-trifluoromethyl benzonitrile from 3-fluoro-4-trifluoromethyl bromobenzene, a substitution reaction using metal cyanides like cuprous cyanide is employed to introduce the cyano group. google.com This highlights the possibility of manipulating the cyano group in the target molecule.

Furthermore, domino processes involving SNAr reactions have been developed for polyfluoroarenes, leading to the formation of complex heterocyclic systems. researchgate.net Such strategies could potentially be applied to analogues of this compound to build fused-ring structures, which are of significant interest in medicinal chemistry. The reactivity of the fluorobenzonitrile system allows for the synthesis of a diverse range of derivatives by modifying the aromatic core.

Table 1: Examples of Reactions on Fluorobenzonitrile Systems This table is interactive. You can sort and filter the data.

| Reactant System | Reagent/Condition | Product Type | Reaction Type |

|---|---|---|---|

| Pentafluorobenzonitrile | Ammonia, Aniline | 4-amino-tetrafluorobenzonitrile | SNAr |

| Pentafluorobenzonitrile | Methoxide ion | 4-methoxy-tetrafluorobenzonitrile | SNAr |

| Ortho-fluoro benzotrifluoride | H2SO4, HNO3; then reduction | 3-trifluoromethyl-4-fluoroaniline | Nitration, Reduction |

| 3-fluoro-4-trifluoromethyl bromobenzene | Cuprous Cyanide (CuCN) | 3-fluoro-4-trifluoromethyl benzonitrile | Nucleophilic Substitution |

Considerations for Stereoselective Synthesis and Chirality in this compound Analogues

While this compound itself is an achiral molecule, the introduction of substituents on the piperidine ring can create one or more stereocenters, leading to the formation of stereoisomers. The synthesis of such chiral analogues requires careful consideration of stereoselectivity to isolate the desired enantiomer or diastereomer, which is often crucial for biological activity.

The main challenge in synthesizing chiral piperidine derivatives lies in achieving high stereo- and regioselectivity. nih.gov One approach is to start from a chiral precursor. For example, synthetic strategies have been developed for chiral 4-amino-3-hydroxy piperidines, which utilize the existing stereochemistry of starting materials like 2-deoxy-D-ribose or employ biocatalytic and classical resolution techniques to separate racemic intermediates. rsc.org Such chiral piperidine cores could then be coupled with the 3-fluoro-4-hydroxybenzonitrile fragment to produce enantiomerically pure analogues.

Another strategy involves creating the stereocenter during the synthesis through asymmetric reactions. Palladium-catalyzed intramolecular allylic amination and nickel-catalyzed intramolecular hydroalkenylation are methods used to prepare chiral N-heterocycles with high enantioselectivity. nih.gov Furthermore, methods for the stereoselective installation of fluorine into organic molecules are advancing. For instance, the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) approach with a chiral Lewis base allows for the stereoselective activation of C-F bonds, enabling the synthesis of stereoenriched fluorocarbons. nih.gov While not directly applied to the piperidine ring, this demonstrates the potential for developing novel stereoselective methods for complex fluorinated molecules.

When a substituent is introduced on the piperidine ring of this compound, for example at the 3-position, two stereocenters are created (at C3 and C4 of the piperidine ring), resulting in four possible stereoisomers (two pairs of enantiomers). The dehydrogenation of substituted piperidines can sometimes lead to diastereomeric mixtures, which may be difficult to separate. researchgate.net Therefore, controlling the stereochemistry during the synthesis is paramount to avoid complex purification steps and to ensure the production of a single, desired stereoisomer.

Analytical Characterization Techniques for Structural Confirmation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

1H NMR provides information on the number and environment of protons. For this compound, one would expect to see distinct signals for the aromatic protons on the benzonitrile ring, the proton at the 4-position of the piperidine ring, and the protons on the other carbons of the piperidine ring. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.

13C NMR provides information about the carbon skeleton. Specific signals would correspond to the nitrile carbon, the aromatic carbons (with C-F coupling visible for the carbons near the fluorine atom), and the carbons of the piperidine ring. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule. The analysis would confirm the molecular formula (C12H13FN2O) by detecting the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Predicted adducts in ESI-MS can help in identifying the correct molecular ion. uni.lu

Table 2: Predicted ESI-MS Adducts for C12H13FN2O uni.lu This table is interactive. You can sort and filter the data.

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]+ | 221.10848 |

| [M+Na]+ | 243.09042 |

| [M+NH4]+ | 238.13502 |

| [M-H]- | 219.09392 |

Chromatographic Techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the compound. By using a suitable column and mobile phase, HPLC can separate the target compound from any starting materials, by-products, or impurities. The purity is typically determined by the relative area of the product peak in the chromatogram.

Infrared (IR) Spectroscopy can be used to identify key functional groups. Characteristic absorption bands would be expected for the nitrile (C≡N) stretch (typically around 2220-2260 cm-1), C-O ether linkages, and C-F bonds, as well as vibrations associated with the aromatic ring.

Together, these analytical techniques provide a comprehensive characterization of this compound, ensuring its structural integrity and purity.

Elucidation of Key Pharmacophores within the this compound Scaffold

The this compound scaffold is comprised of three key pharmacophoric elements that contribute to its biological activity: the substituted benzonitrile ring, the ether linkage, and the piperidine moiety. Each of these components plays a crucial role in the molecule's interaction with its biological target.

The benzonitrile ring often engages in π-π stacking or other non-covalent interactions within the binding pocket of a receptor. The fluorine atom and the nitrile group are critical modulators of the electronic properties of this ring, influencing its binding affinity and metabolic stability. The ether linkage provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. Finally, the piperidine moiety can interact with the target through hydrogen bonding or ionic interactions, and its substitution pattern is a key determinant of selectivity and potency.

Impact of Substituents on the Piperidine Moiety on Biological Activity and Selectivity

The piperidine ring of the this compound scaffold is a versatile handle for chemical modification. Alterations to this moiety can profoundly impact the compound's biological activity, selectivity, and pharmacokinetic properties.

The introduction of various substituents onto the piperidine ring can significantly alter the biological profile of the parent compound. The nature, size, and position of these substituents dictate the resulting changes in activity and selectivity.

Alkyl Substitutions: Small alkyl groups can enhance lipophilicity, potentially improving membrane permeability. However, bulky alkyl groups may introduce steric hindrance, negatively impacting receptor binding.

Heteroatom Substitutions: The incorporation of heteroatoms like oxygen or nitrogen can introduce hydrogen bond donor or acceptor capabilities, leading to new interactions with the target protein. For example, fluorination of the piperidine ring can modulate the pKa of the nitrogen atom, which can have a profound effect on binding and structural recognition. scientificupdate.com

The electronic effects of these substituents are also critical. Electron-withdrawing groups can decrease the basicity of the piperidine nitrogen, which may be advantageous for avoiding off-target effects or improving oral bioavailability. Conversely, electron-donating groups can increase basicity, which might be necessary for specific ionic interactions with the target. For instance, in the development of selective 5-HT1D receptor agonists, fluorination of the piperidine moiety was explored to modulate basicity and enhance oral absorption. scientificupdate.com

| Substituent on Piperidine | General Effect on Activity | General Effect on Selectivity | Potential Rationale |

|---|---|---|---|

| Small Alkyl (e.g., Methyl) | Variable | May increase | Increased lipophilicity, potential for specific hydrophobic interactions |

| Bulky Alkyl (e.g., t-Butyl) | Often decreases | Variable | Steric hindrance in binding pocket |

| Aryl (e.g., Phenyl) | May increase | May increase | Potential for π-π stacking interactions |

| Fluorine | Variable | Can improve | Modulation of pKa, potential for specific fluorine interactions |

The piperidine ring can adopt various conformations, with the chair conformation being the most stable. The orientation of substituents (axial vs. equatorial) can have a significant impact on biological activity.

Comprehensive NMR studies have shown that in many substituted fluorinated piperidines, the fluorine atom often prefers an axial orientation. nih.gov This preference can be influenced by factors such as charge-dipole interactions, hyperconjugation, and steric effects. researchgate.netresearchgate.net For example, in 3- and 3,5-difluoropiperidine (B12995073) hydrochloride salts, the axial preference of fluorine has been rationalized by a favorable C-F···HN+ dipole interaction. scientificupdate.com

The conformational behavior of the piperidine ring is also influenced by the presence of other substituents and the nature of the N-substituent. nih.gov For instance, in TFA-analogues of piperidine ring systems with a substituent adjacent to the nitrogen, the conformers tend to favor an equatorial fluorine. nih.gov Understanding and controlling the conformational preferences of the piperidine ring is a critical aspect of designing potent and selective ligands.

Rational Design Through Benzonitrile Ring Modifications and Bioisosteric Replacements

Modifications to the benzonitrile ring, including the position of the fluorine atom and replacement of the nitrile group, offer another avenue for optimizing the properties of this compound derivatives.

The position of the fluorine atom on the benzonitrile ring can significantly influence receptor binding affinity and selectivity. The high electronegativity and small size of fluorine allow it to modulate the electronic properties of the aromatic ring and participate in specific interactions with the receptor. rsc.org

Studies on aminoguanidine (B1677879) G protein-coupled receptor ligands have shown that the position of fluorine can affect the selectivity of compounds for different serotonin (B10506) receptor subtypes (5-HT2a, 5-HT2b, and 5-HT2c). mdpi.com For instance, a 4-fluoro derivative showed the highest activity for the 5-HT2a receptor, while a 2-fluoro derivative was most active and selective for the 5-HT2c receptor. mdpi.com The substitution of fluorine at the 3-position has been observed to decrease intrinsic activity but increase stability in human microsomal preparations. mdpi.com In some cases, the para-position for fluorine substitution is most favored, followed by the ortho-position, while meta-substitutions are less tolerated. mdpi.com This is often due to the phenyl ring interacting with nearby aromatic amino acids in the receptor's binding site, where only certain substitution patterns avoid steric clashes. mdpi.com

| Fluorine Position | Observed Effect on Receptor Binding/Activity | Potential Rationale |

|---|---|---|

| 2- (ortho) | Can increase selectivity for certain receptors (e.g., 5-HT2c). mdpi.com | Alters electronic distribution and potential for specific interactions. |

| 3- (meta) | May decrease intrinsic activity but increase metabolic stability. mdpi.com | Less favorable for certain receptor interactions. mdpi.com |

| 4- (para) | Often favored, can lead to high activity (e.g., for 5-HT2a). mdpi.com | Symmetrical shift in electron density, influencing π-π interactions without causing steric hindrance. mdpi.com |

The nitrile group is a key pharmacophore, but its replacement with bioisosteric groups can lead to improved properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. ufrj.br The nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups. nih.gov

Strategic replacement of the nitrile functionality can be employed to:

Enhance Binding Affinity: A different functional group may form more favorable interactions with the target receptor.

Improve Pharmacokinetic Profiles: Replacing the nitrile group can alter a compound's solubility, permeability, and metabolic stability. nih.gov For instance, the nitrile group can polarize an aromatic π-system to optimize π-π interactions. nih.gov

Reduce Potential Toxicity: While generally stable, the nitrile group can sometimes be metabolized to cyanide, although this is rare.

Common bioisosteric replacements for the nitrile group include:

Halogens (e.g., Cl, Br): These can mimic the electron-withdrawing nature of the nitrile group.

Trifluoromethyl (CF3): This group is also strongly electron-withdrawing. scripps.edu

Small Heterocycles (e.g., oxadiazole, tetrazole): These can mimic the size, shape, and electronic properties of the nitrile-substituted phenyl ring.

The choice of a suitable bioisostere depends on the specific therapeutic target and the desired property improvements. For example, in the design of dopamine (B1211576) D4 receptor antagonists, a 4-cyanophenoxy group was found to retain activity, and the cyano-containing compounds exhibited better lipophilic efficiency (LipE) values due to their lower cLogP. chemrxiv.org

Optimization of the Ether Linkage for Enhanced Interaction Profiles

The ether linkage in this compound derivatives is a critical determinant of their binding affinity and selectivity for biological targets, particularly dopamine receptors. Research into analogous compounds has demonstrated that modifications to this linkage and the substituents on the phenoxy ring significantly influence the interaction profile.

In studies of eticlopride-based bitopic ligands for the dopamine D2 and D3 receptors, it was found that O-alkylated analogues consistently demonstrated higher binding affinities than their N-alkylated counterparts. For instance, an O-alkylated compound showed a D3 receptor binding affinity (Ki) of 0.436 nM and a D2 receptor affinity of 1.77 nM, which was a significant improvement over an analogous N-alkylated compound with a D3 Ki of 6.97 nM and a D2 Ki of 25.3 nM. nih.gov This highlights the preference for the ether linkage in achieving high-affinity binding at these receptors. nih.gov

Further investigations into the structure-activity relationships of related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine D4 receptor antagonists have provided more granular insights into the effects of modifying the group attached to the ether oxygen. A series of derivatives were synthesized where the southern portion of the molecule, the 3-fluoro-4-methoxybenzyl group, was kept constant while the ether-linked moiety was varied. chemrxiv.org

The findings from these studies indicate that substitutions on the phenyl ring of the phenoxy ether have a pronounced effect on binding potency. For example, a 3,4-difluorophenyl ether derivative was identified as the most potent in its series with a Ki of 5.5 nM for the D4 receptor. chemrxiv.org In contrast, replacing the 3-fluorophenyl group with a 3-methylphenyl group resulted in a compound with a slightly reduced but still potent Ki of 13 nM. chemrxiv.org Interestingly, moving the fluoro and methyl groups to a 3-fluoro-4-methyl configuration led to a decrease in binding affinity (Ki = 72 nM). chemrxiv.org The data also showed that replacing a 4-fluoro substituent with a 4-chloro group resulted in a loss of binding affinity. chemrxiv.org

The following table summarizes the structure-activity relationship data for the ether linkage modifications in a series of 4,4-difluoropiperidine (B1302736) analogs, which serves as a valuable surrogate for understanding the potential impact of similar modifications on the this compound scaffold.

These findings collectively underscore the importance of the electronic and steric properties of the substituent attached to the ether linkage in modulating the biological activity of these compounds.

Computational and Cheminformatics Approaches to SAR Analysis

Computational and cheminformatics approaches are indispensable tools for elucidating the structure-activity relationships of this compound derivatives and guiding the design of new, more potent, and selective ligands. Molecular modeling, in particular, has been instrumental in understanding how these molecules interact with their biological targets.

For dopamine D2/D3 receptor ligands with a similar scaffold, molecular models have been used to confirm that modifications at the 4-position of the piperidine ring, where the ether linkage is located, are well-tolerated within the binding pockets of these receptors. nih.gov These models help to rationalize the observed SAR data, such as the preference for O-alkylation over N-alkylation, by visualizing the potential binding poses and interactions within the receptor active site. nih.gov

Docking studies are a key component of this computational analysis. By simulating the binding of different derivatives into the crystal structures of their target receptors, researchers can predict the binding orientation and affinity. For instance, the crystal structure of the dopamine D3 receptor in complex with eticlopride (B1201500) has served as a template for designing novel bitopic ligands. nih.gov Computational docking can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. It can also explain why certain modifications, like expanding the piperidine ring, are detrimental to binding affinity. nih.gov

Furthermore, computational studies have been used to analyze the distinct conformations of dopamine D2 and D3 receptors when bound to different antagonists. elifesciences.org This type of analysis can explain differences in binding modes and the structural basis for ligand selectivity. For example, simulations can show how a ligand might occupy a specific sub-pocket in one receptor subtype but not another, providing a rationale for its selectivity profile. elifesciences.org

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful cheminformatics approach. While specific QSAR models for this compound were not detailed in the reviewed literature, the general methodology involves developing mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

The following table lists some of the key computational and cheminformatics techniques and their applications in the study of compounds related to this compound.

Through the integrated use of these computational and cheminformatics tools, a deeper understanding of the SAR and SPR of this compound derivatives can be achieved, facilitating the rational design of new compounds with improved therapeutic potential.

Molecular Mechanisms of Action and Biological Target Identification for 3 Fluoro 4 Piperidin 4 Yloxy Benzonitrile Analogues

Investigations into Protein Kinase Inhibition by 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile-Related Compounds

Analogues of this compound have been investigated for their potential to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, making them a key target for therapeutic intervention.

One notable analogue, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), has been identified as a highly potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). medchemexpress.comadooq.comprobechem.comsapphirebioscience.com LRRK2 is a large, complex protein with both kinase and GTPase domains, and mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease. irispublishers.comirispublishers.com

The inhibitory activity of PF-06447475 against LRRK2 has been quantified, demonstrating its high potency. medchemexpress.comadooq.comsapphirebioscience.com

| Compound | Target | IC50 (nM) |

|---|---|---|

| PF-06447475 | LRRK2 (wild-type) | 3 |

| PF-06447475 | LRRK2 (G2019S mutant) | 11 |

| PF-06447475 | LRRK2 (whole cell assay) | 25 |

Specific Kinase Targets and Downstream Signaling Pathways

The primary kinase target identified for the analogue PF-06447475 is LRRK2. medchemexpress.comadooq.comprobechem.comsapphirebioscience.com Inhibition of LRRK2 kinase activity by this compound has been shown to modulate several downstream signaling events. A key effect is the reduction of LRRK2 autophosphorylation at serine residue 935 (Ser935), a commonly used marker of LRRK2 kinase activity. mdpi.com

Furthermore, inhibition of LRRK2 by PF-06447475 has been shown to have neuroprotective effects in preclinical models. It can attenuate neuroinflammation, a process implicated in the progression of neurodegenerative diseases. medchemexpress.commedchemexpress.com This is achieved, in part, by reducing the activation of microglia and the expression of pro-inflammatory markers. medchemexpress.com LRRK2 has also been implicated in the regulation of various cellular processes, including autophagy and cytoskeletal dynamics, suggesting that its inhibition could have wide-ranging downstream effects. nih.gov

Receptor Binding and Modulation Studies

Analogues of this compound have also been explored for their ability to bind to and modulate the activity of various receptors, which are critical components of cellular communication.

Characterization of Interactions with G-Protein Coupled Receptors (GPCRs)

A series of 4-oxypiperidine ether derivatives have demonstrated high affinity for the human H3R, with some compounds exhibiting nanomolar potency. nih.govacs.orgnih.gov For example, the compound ADS031, a 4-oxypiperidine ether derivative, shows a high affinity for the human H3 receptor. nih.govacs.orgnih.gov

| Compound | Target | Ki (nM) |

|---|---|---|

| ADS031 | human Histamine (B1213489) H3 Receptor | 12.5 |

| ADS032 | human Histamine H3 Receptor | 44.1 |

Exploration of Nuclear Receptor Interactions

To date, there is no publicly available scientific literature detailing the direct interaction of this compound or its close analogues with nuclear receptors. This specific area of research appears to be either unexplored or the findings have not been disclosed in the public domain.

Enzyme Inhibition Profiling

In addition to protein kinases, other types of enzymes have been identified as targets for compounds structurally related to this compound. One such enzyme is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. thesgc.orgnih.govnih.govacs.org LSD1 is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by demethylating specific lysine (B10760008) residues on histones. nih.gov

A selective and irreversible inhibitor of LSD1, GSK-LSD1, shares some structural similarities with the benzonitrile (B105546) scaffold. thesgc.orgselleckchem.com This compound has been shown to potently inhibit LSD1's enzymatic activity. thesgc.orgselleckchem.com

| Compound | Target | IC50 (nM) |

|---|---|---|

| GSK-LSD1 | LSD1 | 16 |

Inhibition of LSD1 leads to an increase in the methylation of its target histone residues, such as H3K4me2 and H3K9me2. nih.gov This, in turn, can lead to changes in gene expression, promoting the differentiation of certain cell types and inhibiting the proliferation of cancer cells. nih.govmdpi.com Furthermore, LSD1 inhibition has been shown to impact key signaling pathways involved in cancer progression, such as the Polo-like kinase 1 (PLK1) mitotic pathway. nih.gov

Transporter Modulation Studies

The ability of this compound analogues to modulate the function of neurotransmitter transporters has also been a subject of investigation. Monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby regulating their signaling. nih.govwikipedia.orgnih.gov

A number of piperidine (B6355638) derivatives have been shown to be potent inhibitors of the dopamine transporter. acs.orgdoi.org These compounds bind to DAT and block the reuptake of dopamine, leading to an increase in its extracellular concentration.

| Compound | Target | Ki (nM) |

|---|---|---|

| Aminopiperidine Analogue 7 | DAT | 50.6 |

| Aminopiperidine Analogue 21b | DAT | 77.2 |

| Aminopiperidine Analogue 33 | DAT | 30.0 |

| 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine (15d) | VMAT2 | 14 |

The modulation of monoamine transporters can have significant effects on downstream signaling and behavior. nih.govwikipedia.orgnih.govfrontiersin.org By increasing the availability of monoamines in the synapse, these compounds can enhance signaling through their respective receptors. frontiersin.org This can impact a wide range of physiological and psychological processes, including mood, motivation, and motor control. frontiersin.org

Multifactorial Mechanisms and Polypharmacology Considerations

The therapeutic efficacy of analogues of this compound in complex diseases may not be attributable to a single, specific molecular target. Instead, their clinical utility is likely to arise from a multifactorial mechanism of action, engaging multiple biological targets simultaneously. This concept, known as polypharmacology, is a cornerstone of modern drug discovery, particularly for multifactorial conditions such as central nervous system disorders and cancer. The chemical architecture of this compound, featuring a fluorinated benzonitrile group linked to a piperidine ring via an ether linkage, provides a versatile scaffold that can interact with a variety of protein targets.

The piperidine moiety is a prevalent structural motif in a wide array of pharmacologically active compounds, recognized for its ability to confer diverse biological activities. ijnrd.orgnih.gov Derivatives of piperidine have been shown to possess anti-cancer, anti-inflammatory, anti-diabetic, and antipsychotic properties, among others. ijnrd.orgmdpi.comresearchgate.net This broad spectrum of activity is a testament to the ability of the piperidine ring to serve as a scaffold for designing multi-target agents. dntb.gov.uanih.gov For instance, in the context of antipsychotic drug development, piperidine and piperazine (B1678402) derivatives have been successfully designed to modulate multiple receptors, including dopamine and serotonin receptors, simultaneously. researchgate.netdntb.gov.uanih.gov

The benzonitrile group, particularly when substituted with fluorine, also contributes to the potential for polypharmacology. The fluorine atom can enhance binding affinity and modulate the electronic properties of the molecule, allowing for interactions with a range of biological targets.

Considering the structural components of this compound analogues, it is plausible that their mechanism of action involves a complex interplay with multiple signaling pathways. The specific nature of these interactions would be dictated by the fine-tuning of the substituents on both the piperidine and benzonitrile rings. A comprehensive understanding of the polypharmacology of these analogues is crucial for both elucidating their therapeutic effects and anticipating potential off-target effects.

Further research, including broad-based screening against a panel of receptors, enzymes, and ion channels, is necessary to fully characterize the target profile of this compound and its derivatives. This approach will be instrumental in identifying the key nodes in the biological network that are modulated by these compounds and will pave the way for the rational design of next-generation therapeutics with optimized multifactorial activity.

Preclinical in Vitro Pharmacological Characterization of 3 Fluoro 4 Piperidin 4 Yloxy Benzonitrile Analogues

Quantitative Receptor-Ligand Binding Assays

Determining the binding characteristics of a compound to its molecular target is fundamental to understanding its pharmacological profile. Various biophysical and biochemical techniques are employed to quantify binding affinity, kinetics, and thermodynamics.

Radioligand displacement assays are a cornerstone for determining the binding affinity of unlabelled compounds for a specific receptor. These assays measure the ability of a test compound to compete with a radiolabelled ligand for binding to the target. The affinity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Analogues of 3-fluoro-4-(piperidin-4-yloxy)benzonitrile have been investigated for their binding to various receptors, including dopamine (B1211576) receptors and lysine-specific demethylase 1 (LSD1). For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues were evaluated for their affinity to the dopamine D4 receptor. Structure-activity relationship (SAR) studies revealed that substitutions on the phenoxy ring significantly influenced binding affinity. One of the most potent compounds in this series, a 3,4-difluorophenyl derivative, exhibited a Kᵢ value of 5.5 nM. chemrxiv.org In another study, N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides were assessed for their binding to dopamine D2 and D3 receptors, with some analogues showing high affinity for the D3 receptor (Kᵢ range = 1.5–28.6 nM). nih.gov

Furthermore, a reversible LSD1 inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, which shares the piperidin-4-ylmethoxy moiety, was reported to have a Kᵢ of 29 nM. nih.gov Another series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, acting as scaffold-hops of a known inhibitor, were identified as potent reversible inhibitors of LSD1. The most active compound in this series demonstrated a dissociation constant (Kd) of 22 nM. manchester.ac.uk

| Compound Analogue Class | Target | Reported Affinity (Kᵢ or Kd) |

|---|---|---|

| 4,4-Difluoro-3-(phenoxymethyl)piperidine | Dopamine D4 Receptor | 5.5 nM |

| N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamide | Dopamine D3 Receptor | 1.5 - 28.6 nM |

| 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | LSD1 | 29 nM |

| 4-(Pyrrolidin-3-yl)benzonitrile derivative | LSD1 | 22 nM |

While radioligand assays provide affinity data, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) offer a more comprehensive understanding of the binding event by elucidating thermodynamic and kinetic parameters.

ITC directly measures the heat released or absorbed during a binding interaction, providing information on the binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (Kₐ). This thermodynamic profile can offer insights into the driving forces of the interaction.

SPR is a label-free technique that monitors the binding of a ligand to an immobilized target in real-time. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated.

In the context of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors, SPR was utilized to confirm the binding and determine the dissociation constant (Kd). manchester.ac.uk While specific ITC or detailed SPR kinetic data for this compound analogues are not extensively available in the public domain, these techniques are crucial for a thorough preclinical characterization.

Functional Cellular Assays for Target Engagement and Pathway Activation

Beyond binding, it is essential to assess whether a compound modulates the function of its target within a cellular context. Functional assays provide this information by measuring downstream cellular events.

Reporter gene assays are widely used to study the activation or inhibition of signaling pathways. These assays typically involve a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. Changes in the expression of the reporter gene reflect the activity of the pathway.

Second messenger quantitation assays measure the levels of intracellular signaling molecules such as cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions. These assays are instrumental in characterizing the functional consequences of receptor activation or blockade, particularly for G-protein coupled receptors (GPCRs).

While the search for specific data on reporter gene assays or second messenger quantitation for this compound analogues did not yield specific results, these assays are standard in preclinical pharmacology to determine a compound's functional activity as an agonist, antagonist, or inverse agonist.

Phenotypic screening in cell-based models is a powerful approach to identify compounds with potential anticancer activity. These assays measure the effect of a compound on cell viability, proliferation, or cell cycle progression.

Various analogues containing the piperidine (B6355638) moiety have been evaluated for their antiproliferative effects against different cancer cell lines. For example, a series of novel N(10)-substituted acridone (B373769) derivatives with a terminal tertiary amine on an alkyl side-chain were assessed for their in vitro cytotoxic effects against both drug-sensitive and resistant cancer cell lines. nih.gov Some of these compounds exhibited significant cytotoxicity. nih.gov

The antiproliferative activity is typically quantified by the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

| Compound Analogue Class | Cell Line | Reported Activity (IC₅₀) |

|---|---|---|

| N(10)-substituted acridone derivative | SW 1573 (non-small cell lung cancer) | Data not specified |

| N(10)-substituted acridone derivative | HL-60 (promyelocytic leukemia) | Data not specified |

The antimicrobial potential of novel compounds is another important area of investigation. In vitro assays are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Piperidine derivatives have been explored for their antimicrobial properties. In one study, a series of piperidin-4-one derivatives were synthesized and screened for their antibacterial and antifungal activities. biomedpharmajournal.org Several of these compounds showed good activity against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis when compared to the standard drug ampicillin. biomedpharmajournal.org Another study investigated piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives and found that some compounds inhibited the growth of various bacterial and fungal strains with MIC values ranging from 32 to 512 µg/ml. nih.gov

| Compound Analogue Class | Pathogen | Reported Activity (MIC) |

|---|---|---|

| Piperidin-4-one derivative | Staphylococcus aureus | Good activity compared to ampicillin |

| Piperidin-4-one derivative | Escherichia coli | Good activity compared to ampicillin |

| Piperidin-4-one derivative | Bacillus subtilis | Good activity compared to ampicillin |

| Piperidine substituted halogenobenzene | Various bacteria and fungi | 32 - 512 µg/ml |

Enzyme Activity Assays for Inhibitory Potency and Selectivity

Enzyme activity assays are fundamental in preclinical pharmacology to determine a compound's potency against its intended target and its selectivity against other related enzymes. For analogues like Ritlecitinib, these assays have been crucial in defining its unique inhibitory profile.

Ritlecitinib was identified as a potent, irreversible dual inhibitor of JAK3 and the TEC family of kinases. nih.govnih.gov Its high degree of selectivity for JAK3 over other JAK family members (JAK1, JAK2, and Tyrosine Kinase 2) is a key characteristic. nih.govabmole.com This selectivity is achieved through the covalent interaction of the molecule with a specific cysteine residue (Cys-909) located in the catalytic domain of JAK3. nih.govnih.gov In the other JAK isoforms, this position is occupied by a serine residue, which does not permit the same covalent binding, thereby conferring significant selectivity. nih.govnih.gov

Biochemical assays demonstrate that Ritlecitinib has a half-maximal inhibitory concentration (IC50) for JAK3 in the nanomolar range, while showing minimal to no activity against JAK1, JAK2, and TYK2 at concentrations up to 10,000 nM. abmole.comresearchgate.net

Interestingly, the same mechanism that provides selectivity for JAK3 also results in the inhibition of the TEC family of kinases (which includes BTK, BMX, ITK, RLK, and TEC). nih.gov These kinases also possess a cysteine residue at the position equivalent to Cys-909 in JAK3, making them susceptible to irreversible inhibition by Ritlecitinib. nih.gov This dual activity against both JAK3 and TEC kinases is a defining feature of the compound's pharmacological profile. nih.gov

| Kinase Target | IC50 (nM) |

|---|---|

| JAK1 | >10,000 |

| JAK2 | >10,000 |

| JAK3 | 33.1 |

| TYK2 | >10,000 |

In Vitro Model Systems for Studying Biological Responses

Following the determination of enzymatic potency and selectivity, in vitro model systems are employed to understand how a compound affects biological responses in a cellular context. For Ritlecitinib, these models have been essential for elucidating the functional consequences of its dual JAK3/TEC inhibition.

The primary role of JAK3 is to mediate signaling for cytokines that use the common gamma chain (γc), such as interleukin-2 (B1167480) (IL-2), IL-4, IL-15, and IL-21. nih.gov Consequently, cellular assays using immune cells are used to measure the inhibition of these signaling pathways. Studies have shown that Ritlecitinib effectively inhibits γc cytokine signaling. acs.org For instance, pharmacokinetic modeling based on in vitro data predicted that clinically relevant concentrations of Ritlecitinib would lead to substantial inhibition of IL-15 and IL-21 signaling. nih.gov

Further studies in cellular models have explored the impact on T-cell biology. In vitro, Ritlecitinib has been shown to inhibit the differentiation and function of Th1 and Th17 cells, which are critical drivers of autoimmune and inflammatory responses. acs.org

The compound's activity against TEC family kinases has also been investigated using specific in vitro models. Preclinical data revealed that the inhibition of the cytolytic function of CD8+ T cells and Natural Killer (NK) cells is primarily driven by the inhibition of TEC kinases, rather than JAK3. nih.govresearchgate.net These assays are critical for understanding the full biological impact of the compound's dual inhibitory action and for predicting its therapeutic effects in diseases where these cell types play a pathophysiological role, such as alopecia areata and rheumatoid arthritis. nih.gov By sparing JAK1, the analogue selectively targets specific cytokine pathways while preserving others that are JAK1-dependent, such as IL-10 and IL-27 anti-inflammatory signaling. nih.govacs.org

Computational Chemistry and Molecular Modeling in the Research of 3 Fluoro 4 Piperidin 4 Yloxy Benzonitrile

Molecular Docking for Prediction of Ligand-Target Interactions and Binding Conformations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile, this would involve docking the compound into the binding site of a specific protein target. The process allows researchers to visualize and analyze potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand (the compound) and the target protein.

The primary goals of such a study would be:

To identify the most likely binding pose of the compound within the active site.

To estimate the binding affinity (often expressed as a docking score) of the compound for the target.

To understand the key amino acid residues involved in the interaction, providing insights for potential structural modifications to improve binding.

For instance, a hypothetical docking study of this compound against a kinase target might reveal the piperidine (B6355638) ring forming a crucial hydrogen bond with a backbone carbonyl in the hinge region, while the fluorobenzonitrile moiety could occupy a hydrophobic pocket.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase X | -9.5 | Asp123, Leu45, Val67 | Hydrogen Bond, Hydrophobic |

| GPCR Y | -8.2 | Phe234, Trp156 | Pi-Pi Stacking, Hydrophobic |

| Enzyme Z | -7.8 | Ser99, His101 | Hydrogen Bond, Electrostatic |

Advanced Molecular Dynamics Simulations for Dynamic Binding Event Analysis

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the binding pose predicted by docking and to analyze the flexibility of both the ligand and the protein.

For this compound, an MD simulation could:

Assess the stability of the docked conformation over a period of nanoseconds.

Identify conformational changes in the protein upon ligand binding.

Calculate the free energy of binding with greater accuracy than docking scores alone.

Reveal the role of water molecules in mediating the ligand-protein interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. To perform a QSAR study involving this compound, a dataset of structurally similar compounds with experimentally determined potencies against a specific target would be required.

A QSAR model could be developed to predict the activity of new, unsynthesized analogs. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical techniques like multiple linear regression or machine learning to build a predictive equation. Such a model would be invaluable for prioritizing which derivatives of this compound should be synthesized and tested.

De Novo Drug Design and Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure could be used as a template for virtual screening to find other commercially available or readily synthesizable compounds with similar properties but potentially higher potency.

De novo drug design, on the other hand, involves computationally designing novel molecules from scratch. Using the binding pocket of a target protein as a template, algorithms can piece together fragments to generate entirely new chemical entities that are predicted to have high affinity and specificity for the target.

Homology Modeling and Protein Structure Prediction for Novel Targets

In cases where the three-dimensional structure of a biological target of interest has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be employed. This technique builds a 3D model of the target protein based on the known structure of a related (homologous) protein.

If this compound was found to be active against a novel target with no available structure, a homology model of that target would be a critical first step. This model could then be used for subsequent molecular docking and virtual screening campaigns to understand its mechanism of action and to discover new active compounds.

Chemical Biology Applications and Research Probes Derived from 3 Fluoro 4 Piperidin 4 Yloxy Benzonitrile

Development of Chemical Probes for Target Identification and Validation

There is currently a lack of specific, publicly accessible research literature detailing the development and application of chemical probes derived directly from 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile for the purposes of target identification and validation. While the structural motifs present in this molecule, such as the fluorinated benzonitrile (B105546) and the piperidine (B6355638) ring, are common in medicinal chemistry and could theoretically be functionalized to create such probes, specific examples and their biological applications are not documented in the reviewed literature.

Application in Affinity Chromatography and Proteomics Studies

No specific applications of this compound in affinity chromatography or broader proteomics studies have been detailed in the public scientific literature. The process of immobilizing a small molecule on a solid support to create an affinity resin for capturing protein targets, a common technique in chemical proteomics, has not been specifically described for this compound. Consequently, there are no available proteomics datasets or lists of identified protein binders that have been generated using a this compound-based affinity matrix.

Use as Tools for Elucidating Biological Pathways

The use of this compound as a specific tool compound for the elucidation of biological pathways is not described in the available research. For a compound to be utilized in this manner, it would typically have a well-defined biological target and a known mechanism of action, allowing researchers to perturb a specific pathway and observe the downstream effects. While it may be a precursor to biologically active molecules, the direct application of this compound itself as a pathway elucidation tool is not documented.

Integration into High-Throughput Screening Libraries for New Biological Discoveries

High-throughput screening (HTS) libraries are essential tools in drug discovery and chemical biology for identifying novel biologically active compounds. These libraries often contain hundreds of thousands of diverse, drug-like small molecules. The selection of compounds for these libraries is critical and is often based on structural diversity and physicochemical properties that are amenable to producing viable hits.

While this compound possesses a molecular structure and properties that might make it a candidate for inclusion in such libraries, there is no specific public data confirming its presence in prominent commercial or academic screening collections. The general criteria for inclusion in these libraries often involve adherence to principles like Lipinski's "Rule of Five" and the absence of reactive functional groups to minimize false positives. Without specific documentation, its role in new biological discoveries through HTS remains unconfirmed.

The table below summarizes the lack of specific findings in the requested areas of application for this compound.

| Application Area | Research Findings for this compound |

| Chemical Probe Development | No specific examples found in public literature. |

| Affinity Chromatography | No documented use as an affinity ligand. |

| Proteomics Studies | No associated proteomics data available. |

| Biological Pathway Elucidation | Not described as a tool compound for this purpose. |

| High-Throughput Screening | No specific confirmation of its inclusion in major screening libraries. |

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-4-(piperidin-4-yloxy)benzonitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Nucleophilic Aromatic Substitution : Fluorine or other leaving groups on the benzonitrile core can be displaced using piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings may introduce the piperidine moiety if pre-functionalized intermediates are used .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating the final product.

Q. Optimization Strategies :

- Use palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) to enhance coupling efficiency .

- Monitor reaction progress via TLC or LC-MS to minimize side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%).

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight ([M+H]⁺ calculated for C₁₂H₁₂FN₂O: 235.0984) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

Methodological Answer:

- Dynamic Effects : Fluorine’s electronegativity may cause splitting in ¹H NMR. Use ¹H-¹⁹F HOESY to study through-space interactions .

- Conformational Analysis : DFT calculations (Gaussian 09, B3LYP/6-31G*) model piperidine ring puckering and its impact on spectra .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: dichloromethane/hexane) and analyzing diffraction data (e.g., CCDC deposition) .

Q. How can researchers investigate the biological activity of this compound in kinase inhibition studies?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential dust/aerosol formation .

- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities .

- Emergency Measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Wash with soap/water for 15 minutes .

Q. How can researchers address solubility challenges for this compound in biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.